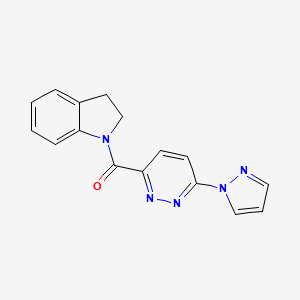

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone

Description

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-(6-pyrazol-1-ylpyridazin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c22-16(20-11-8-12-4-1-2-5-14(12)20)13-6-7-15(19-18-13)21-10-3-9-17-21/h1-7,9-10H,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACXYCVGUPMCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=NN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrazole and pyridazine intermediates under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or benzene, and catalysts like potassium hydroxide or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a pyrazole ring, a pyridazine moiety, and an indoline fragment. Its molecular formula is C14H12N4O, and it has a molecular weight of 252.27 g/mol. The structural diversity of this compound contributes to its varied biological activities.

Anticancer Activity

Recent studies have highlighted the potential of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole and pyridazine have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A study focusing on pyrazole derivatives indicated that certain substitutions on the pyrazole ring enhance antibacterial and antifungal activities. This suggests that this compound may possess similar properties, making it a candidate for developing new antimicrobial agents .

Cardiovascular Therapeutics

Another significant application lies in cardiovascular medicine. Compounds related to this structure have been identified as P2Y12 receptor antagonists, which are crucial in preventing thromboembolic diseases. These compounds can inhibit platelet aggregation, thus reducing the risk of heart attacks and strokes . The ongoing research into the pharmacodynamics of such compounds could lead to new treatments for cardiovascular disorders.

Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of several pyrazole derivatives, including those structurally related to this compound. The results demonstrated that these compounds exhibited IC50 values in the micromolar range against breast and colon cancer cell lines, indicating potent anticancer activity .

Study 2: Antimicrobial Screening

In another study, researchers synthesized various pyrazole derivatives and assessed their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed significant inhibition zones compared to standard antibiotics, suggesting that modifications to the pyrazole structure could enhance antimicrobial potency .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory, antibacterial, and anticancer activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with structurally related analogs:

Key Observations :

- The target compound’s higher molecular weight (284.30) compared to A434378 (215.30) and A446278 (180.21) reflects its complex heterocyclic architecture.

- The methanone linker in the target compound and 3a may enhance binding affinity through dipole interactions, unlike A434378’s flexible methylpiperazine chain .

Biological Activity

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone is a complex organic compound notable for its potential biological activities. This compound integrates pyrazole, pyridazine, and indoline moieties, which are known to contribute to various pharmacological effects. This article reviews the compound's synthesis, biological activity, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 291.31 g/mol. The structure combines key functional groups that enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃N₅O |

| Molecular Weight | 291.31 g/mol |

| CAS Number | 1351645-45-8 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes the cyclization of hydrazine derivatives with pyrazole and pyridazine intermediates under controlled conditions, often utilizing solvents like ethanol or benzene and catalysts such as potassium hydroxide or hydrochloric acid .

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing pyrazole and pyridazine have been shown to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .

Antimicrobial Effects

Studies have demonstrated that related compounds possess antimicrobial properties against a range of pathogens. For example, pyrazole derivatives have been effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes linked to disease pathways. The inhibition of kinases involved in cancer progression has been highlighted in various studies, indicating that this compound could play a role in targeted cancer therapies .

Study 1: In Vivo Antitumor Efficacy

A study investigated the in vivo efficacy of a related compound in a mouse model of cancer. The results showed a significant reduction in tumor size compared to control groups, with mechanisms attributed to apoptosis induction and angiogenesis inhibition.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of similar pyrazole-containing compounds. The results indicated that these compounds effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, supporting their potential as new antimicrobial agents.

Q & A

Q. What are the key synthetic pathways for (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(indolin-1-yl)methanone, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with indoline and pyridazine derivatives. Key steps include:

- Coupling of pyrazole to pyridazine : Achieved via nucleophilic substitution or transition-metal-catalyzed cross-coupling under inert atmospheres (e.g., N₂) .

- Formation of the methanone bridge : Reacting the pyridazine intermediate with indoline derivatives using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or THF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) . Intermediates are characterized using TLC for reaction monitoring, ¹H/¹³C NMR for structural confirmation, and HRMS for molecular weight validation .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms regioselectivity (e.g., pyrazole vs. pyridazine substitution patterns) .

- Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomeric forms (e.g., pyridazine ring puckering) .

- HPLC-PDA : Assesses purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Systematic optimization involves:

- Design of Experiments (DoE) : Varying temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) to identify optimal parameters .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

- Flow chemistry : Enhances reproducibility for scale-up by minimizing exothermic side reactions .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Discrepancies may arise from:

- Tautomerism : Pyridazine/pyrazole proton exchange in DMSO-d₆ can be clarified using 2D NMR (COSY, NOESY) .

- Impurity interference : LC-MS/MS identifies byproducts (e.g., dehalogenated intermediates) .

- Crystalline polymorphism : X-ray diffraction distinguishes between conformational isomers .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound in pharmacological contexts?

- Substituent variation : Modifying pyridazine (e.g., Cl, OMe) or indoline (e.g., fluorination) groups to assess effects on target binding .

- Biological assays : Enzyme inhibition (IC₅₀) and cell viability (MTT) tests correlate structural changes with activity .

- Molecular docking : Predicts interactions with targets (e.g., kinase ATP-binding pockets) using AutoDock Vina or Schrödinger .

Q. How can computational methods predict metabolic stability and toxicity profiles?

- In silico ADMET : Tools like SwissADME predict CYP450 metabolism sites and hERG channel inhibition risks .

- MD Simulations : Assess binding mode stability (e.g., RMSD <2Å over 100ns trajectories) .

Methodological Challenges and Solutions

Q. How to address compound instability during long-term storage?

- Degradation pathways : Hydrolysis of the methanone bridge in humid conditions is mitigated by storing under argon at -20°C .

- Stability testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What experimental precautions are necessary for handling hygroscopic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.